molecular formula C16H9F6N3 B3118720 N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine CAS No. 241488-32-4

N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine

Cat. No.: B3118720
CAS No.: 241488-32-4
M. Wt: 357.25 g/mol
InChI Key: PBQJLXSHRMIUOQ-UHFFFAOYSA-N
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Description

. It is characterized by its unique structure, which includes two trifluoromethyl groups attached to a naphthyridine ring, and a phenyl group attached to the nitrogen atom at the second position of the naphthyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine typically involves multi-step organic reactionsDetailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, scalability, and compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can alter the functional groups attached to the naphthyridine ring.

    Substitution: The trifluoromethyl groups and the phenyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with different oxidation states, while substitution reactions can produce a wide range of functionalized naphthyridine compounds .

Scientific Research Applications

N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine include other naphthyridine derivatives with different substituents, such as:

  • 5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine
  • N-phenyl-1,8-naphthyridin-2-amine
  • 5,7-dimethyl-1,8-naphthyridin-2-amine .

Uniqueness

This compound is unique due to the presence of both trifluoromethyl groups and a phenyl group, which confer distinct chemical and biological properties. These structural features can enhance its stability, reactivity, and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

N-phenyl-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F6N3/c17-15(18,19)11-8-12(16(20,21)22)24-14-10(11)6-7-13(25-14)23-9-4-2-1-3-5-9/h1-8H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQJLXSHRMIUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401191250
Record name N-Phenyl-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401191250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241488-32-4
Record name N-Phenyl-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=241488-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenyl-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401191250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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